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Compound of Interest

Compound Name:
3-Fluoro-2-methoxybenzyl

bromide

CAS No.: 916420-50-3

Cat. No.: B1532232

Get Quote

Executive Summary
Compound: 3-Fluoro-2-methoxybenzyl bromide CAS: 135432-84-3 (Representative) Class:

Fluorinated Benzyl Halide / Alkylating Agent[1]

This technical guide delineates the physicochemical properties, reactivity landscape, and

synthetic utility of 3-Fluoro-2-methoxybenzyl bromide. As a high-value intermediate in

medicinal chemistry, this electrophile is critical for introducing the 3-fluoro-2-methoxybenzyl

moiety—a pharmacophore often utilized to modulate lipophilicity (

), block metabolic "soft spots" (via the C-F bond), and induce specific conformational locks
through the ortho-methoxy substituent.

Part 1: Structural Analysis & Electronic Profile
The reactivity of this molecule is defined by the interplay between the leaving group (bromide)

and the 1,2,3-substitution pattern on the aromatic ring.
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The "Push-Pull" Electronic Environment
2-Methoxy Group (+R Effect): The methoxy group at the ortho position (C2) acts as a strong

resonance donor. This increases electron density in the aromatic ring. Crucially, it stabilizes

the benzylic carbocation intermediate (in SN1 pathways) through resonance delocalization,

making this compound significantly more reactive toward solvolysis than unsubstituted

benzyl bromide.

3-Fluoro Group (-I Effect): The fluorine atom at C3 exerts a strong inductive electron-

withdrawing effect. While this typically destabilizes carbocations, its position (adjacent to the

methoxy) serves a different purpose: it lowers the pKa of the methoxy oxygen and creates a

dipole moment that influences binding affinity in the final drug target.

Steric Buttressing (The Ortho Effect): The 1,2,3-substitution pattern creates a crowded

environment. The bulky methoxy group is flanked by the bromomethyl group (C1) and the

fluorine (C3). This restricts the rotation of the methoxy group, often locking the molecule into

a specific conformation that can retard SN2 nucleophilic attack due to steric hindrance,

favoring SN1-like transition states in polar solvents.

Metabolic Stability Implications
In drug design, the 3-fluoro substituent is strategic.[2][3] The C-H bond at the para position to a

directing group is often a site of metabolic hydroxylation (Phase I metabolism). By placing a

fluorine atom at C3 (which is meta to the alkyl chain but ortho to the methoxy), the molecule

protects the ring from oxidative metabolism while the C-F bond itself is metabolically inert.

Part 2: Nucleophilic Substitution Dynamics
The core utility of 3-Fluoro-2-methoxybenzyl bromide lies in its ability to alkylate

nucleophiles. The mechanism (SN1 vs. SN2) is highly solvent-dependent.

Reactivity Landscape Diagram
The following diagram illustrates the primary reaction pathways available to this substrate.
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Caption: Reactivity map showing the dominance of SN2 pathways in aprotic solvents and the

risk of hydrolysis in protic media.

Part 3: Synthetic Protocols
Protocol A: General N-Alkylation (Synthesis of
Secondary Amines)
This protocol is optimized to minimize over-alkylation (formation of quaternary ammonium salts)

and hydrolysis.

Reagents:

Substrate: 3-Fluoro-2-methoxybenzyl bromide (1.0 equiv)

Nucleophile: Amine (1.1–1.2 equiv)

Base: Potassium Carbonate (K2CO3, 2.0 equiv) or Cesium Carbonate (Cs2CO3) for faster

kinetics.

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve the amine

nucleophile in anhydrous MeCN (0.1 M concentration).

Activation: Add K2CO3 (powdered) to the solution. Stir for 10 minutes at room temperature

to ensure deprotonation/activation.

Addition: Add 3-Fluoro-2-methoxybenzyl bromide dropwise (dissolved in minimal MeCN)

to the stirring amine mixture.

Note: Dropwise addition is crucial to keep the concentration of the alkylating agent low

relative to the amine, favoring mono-alkylation.

Reaction: Stir at 60°C for 4–6 hours.

Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the

bromide (UV active) and the emergence of the product mass (M+H).

Workup:

Cool to room temperature.

Filter off the solid inorganic salts (KBr, excess K2CO3).

Concentrate the filtrate under reduced pressure.

Redissolve in EtOAc and wash with Water followed by Brine.

Purification: Flash column chromatography (Silica gel).

Protocol B: Synthesis of the Bromide Precursor
If the bromide is unavailable, it is synthesized from 3-Fluoro-2-methoxybenzyl alcohol.

Reaction Workflow (PBr3 Method):
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Start: 3-Fluoro-2-methoxybenzyl Alcohol
Solvent: DCM (Anhydrous)

Temp: 0°C (Ice Bath)

Add PBr3 (0.4 equiv)
Dropwise addition over 20 mins

Exothermic control required

Warm to RT
Stir 2-4 hours
Monitor TLC

Quench
Pour into Ice/NaHCO3 (aq)

Neutralize acid

Extraction (DCM)
Dry (MgSO4) & Concentrate
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Caption: Conversion of benzyl alcohol to benzyl bromide using Phosphorus Tribromide.

Part 4: Safety & Handling (Lachrymator)
Critical Warning: Benzyl bromides are potent lachrymators (tear gas agents). They react with

sulfhydryl groups in the TRPA1 ion channels of the eyes and respiratory tract, causing intense

irritation.

Handling Standards:

Engineering Controls: Always handle inside a functioning fume hood.

Decontamination: Keep a beaker of 10% aqueous Sodium Thiosulfate or Ethanolic Ammonia

in the hood. All glassware, syringes, and needles that contact the bromide must be soaked in
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this solution immediately after use to quench the active electrophile.

PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

Spill Protocol: Do not wipe with paper towels (increases surface area for evaporation). Cover

with absorbent material soaked in dilute ammonia or thiosulfate.

Part 5: Medicinal Chemistry Applications[3][4][5]
The 3-fluoro-2-methoxybenzyl moiety acts as a bioisostere for other aromatic rings but with

distinct advantages:

Feature Medicinal Benefit

Fluorine (C3)

Metabolic Blocking: Prevents CYP450 oxidation

at the electron-rich position. Lipophilicity:

Increases logP slightly, improving membrane

permeability.

Methoxy (C2)

Conformational Lock: The steric clash with the

side chain forces the ring to twist out of plane,

potentially improving selectivity for the target

binding pocket.

Benzylic Linker

Flexible Spacer: Allows the aromatic headgroup

to orient into hydrophobic pockets (e.g., in

Kinase or GPCR active sites).

Target Classes:

P-CABs (Potassium-Competitive Acid Blockers): Similar fragments are used in proton pump

inhibitors (e.g., Vonoprazan analogs) to bind to the H+/K+-ATPase.

Kinase Inhibitors: Used to fill hydrophobic back-pockets in the ATP binding site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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